Hidrocloruro de 1-(aminometil)ciclobutanocarboxilato de metilo

Descripción general

Descripción

Methyl 1-(aminomethyl)cyclobutanecarboxylate hydrochloride is a useful research compound. Its molecular formula is C7H14ClNO2 and its molecular weight is 179.64 g/mol. The purity is usually 95%.

BenchChem offers high-quality Methyl 1-(aminomethyl)cyclobutanecarboxylate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 1-(aminomethyl)cyclobutanecarboxylate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Intermediario Farmacéutico

Este compuesto se utiliza como intermediario primario y secundario en la síntesis farmacéutica . Su papel es crucial en el desarrollo de nuevos fármacos, donde puede ser un bloque de construcción para moléculas más complejas. Es particularmente valioso debido a su núcleo de ciclobutano, que es un motivo común en muchos productos farmacéuticos.

Síntesis Orgánica

En química orgánica, este compuesto sirve como intermediario para varios procesos de síntesis orgánica . Su estructura permite la creación de derivados de ciclobutano, que son importantes en la síntesis de moléculas orgánicas más grandes y complejas.

Agonista de la Respuesta al Etileno en Plantas

Un análogo estructural de este compuesto, 1-aminociclopropanocarboxilato de metilo, se ha identificado como un agonista de la respuesta al etileno en las plantas . Esto sugiere que el hidrocloruro de 1-(aminometil)ciclobutanocarboxilato de metilo podría utilizarse potencialmente para regular el crecimiento y la maduración de las plantas, lo que lo hace valioso en la investigación agrícola.

Regulación del Crecimiento de las Plantas

Debido a su posible papel en la respuesta al etileno, este compuesto puede utilizarse como un regulador del crecimiento de las plantas (PGR) . Podría influir en varios procesos fisiológicos y de desarrollo en las plantas, como la germinación de semillas, el crecimiento de raíces y la maduración de frutos.

Colección Química para la Investigación

Se proporciona a los investigadores como parte de una colección de productos químicos únicos para la investigación de descubrimiento temprano . Esto indica su potencial para diversas aplicaciones experimentales y como sujeto para estudios químicos para descubrir nuevas reacciones o propiedades.

Actividad Biológica

Methyl 1-(aminomethyl)cyclobutanecarboxylate hydrochloride is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the current understanding of its biological activity, synthesis, and therapeutic potential based on diverse sources.

Chemical Structure and Properties

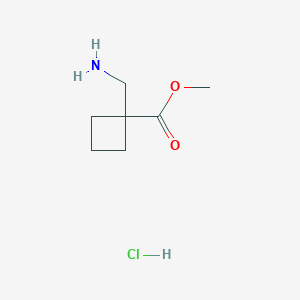

Methyl 1-(aminomethyl)cyclobutanecarboxylate hydrochloride is characterized by a cyclobutane ring substituted with an aminomethyl group and a carboxylate moiety. This configuration allows for various interactions with biological macromolecules, such as enzymes and receptors. The hydrochloride salt form enhances its solubility, which is beneficial for biological assays.

Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | CHClNO |

| Molecular Weight | Approximately 195.66 g/mol |

| Functional Groups | Aminomethyl, carboxylate |

| Solubility | Enhanced due to hydrochloride salt |

Synthesis

The synthesis of methyl 1-(aminomethyl)cyclobutanecarboxylate hydrochloride typically involves several key steps, including the formation of the cyclobutane core followed by the introduction of the aminomethyl and carboxylate groups. The general synthetic route can be summarized as follows:

- Formation of Cyclobutane Framework : Utilizing cyclobutane derivatives as starting materials.

- Aminomethylation : Introducing the aminomethyl group through nucleophilic substitution reactions.

- Carboxylation : Adding the carboxylate moiety to complete the structure.

- Hydrochloride Salt Formation : Converting to hydrochloride for improved solubility.

The biological activity of methyl 1-(aminomethyl)cyclobutanecarboxylate hydrochloride is primarily attributed to its interaction with neurotransmitter receptors, particularly those associated with gamma-aminobutyric acid (GABA). Preliminary studies suggest that it may act as a modulator or antagonist at these receptors, which are crucial in regulating neuronal excitability.

Therapeutic Potential

Research indicates potential therapeutic applications in various fields:

- Neuropharmacology : Investigated for its effects on GABA receptors, which could lead to treatments for anxiety and epilepsy.

- Anti-inflammatory Properties : Some studies suggest that it may exhibit anti-inflammatory effects, making it a candidate for conditions like arthritis.

- Analgesic Effects : Its interaction with pain pathways indicates potential use in pain management therapies.

Case Studies and Research Findings

- A study on the binding affinity of methyl 1-(aminomethyl)cyclobutanecarboxylate hydrochloride to GABA receptors demonstrated a binding profile comparable to known GABA antagonists, suggesting its potential role in modulating synaptic transmission in the central nervous system .

- In vivo studies have shown that derivatives of this compound exhibit significant analgesic effects in animal models, supporting its development as a therapeutic agent for pain relief .

- Toxicological assessments indicate that while the compound may cause irritation upon exposure, comprehensive toxicity profiles are still under investigation to establish safety for human use .

Propiedades

IUPAC Name |

methyl 1-(aminomethyl)cyclobutane-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c1-10-6(9)7(5-8)3-2-4-7;/h2-5,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJRYNNUCUQDHGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCC1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10656476 | |

| Record name | Methyl 1-(aminomethyl)cyclobutane-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10656476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1172902-07-6 | |

| Record name | Methyl 1-(aminomethyl)cyclobutane-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10656476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 1-(aminomethyl)cyclobutane-1-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.